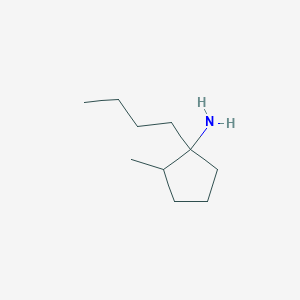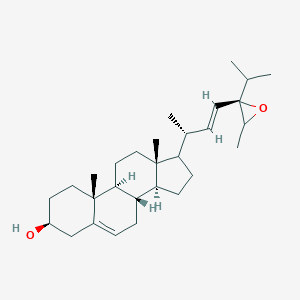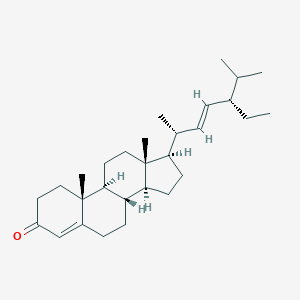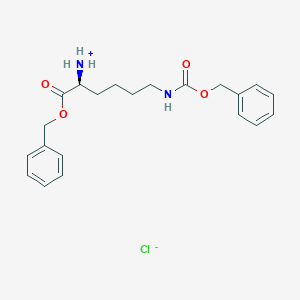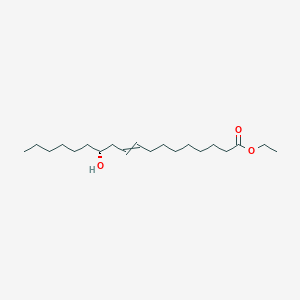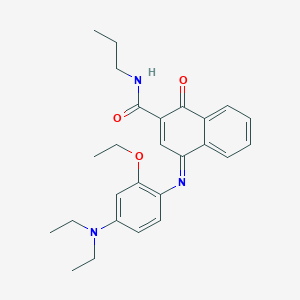
4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide, commonly known as DEPN, is a chemical compound that has gained significant attention in scientific research. DEPN is a naphthalene-based compound that has shown potential as a therapeutic agent in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of DEPN is not fully understood. However, studies have shown that DEPN acts on various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. DEPN also inhibits the activity of HDAC enzymes, which play a role in gene expression.
Biochemical And Physiological Effects
DEPN has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. DEPN also reduces the levels of amyloid-beta protein, which is implicated in Alzheimer's disease. Additionally, DEPN has been shown to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
One of the advantages of DEPN is its ability to selectively target cancer cells, while leaving normal cells unharmed. Additionally, DEPN has been shown to have low toxicity in animal studies. However, one limitation of DEPN is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on DEPN. One area of interest is its potential use in combination with other drugs for the treatment of cancer. DEPN has also shown potential as a therapeutic agent in the treatment of neurodegenerative diseases, and further research is needed to explore this potential. Additionally, the development of more efficient synthesis methods for DEPN could facilitate its use in future research.
Synthesis Methods
The synthesis of DEPN involves the reaction of 4-(diethylamino)-2-ethoxybenzaldehyde with 1,4-dihydro-1-oxo-2-naphthalenecarboxylic acid, followed by the addition of propylamine. The resulting product is DEPN, which can be purified through recrystallization.
Scientific Research Applications
DEPN has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. DEPN has also been studied for its potential use as an anti-inflammatory and analgesic agent.
properties
CAS RN |
121487-83-0 |
|---|---|
Product Name |
4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide |
Molecular Formula |
C26H31N3O3 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-[4-(diethylamino)-2-ethoxyphenyl]imino-1-oxo-N-propylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C26H31N3O3/c1-5-15-27-26(31)21-17-23(19-11-9-10-12-20(19)25(21)30)28-22-14-13-18(29(6-2)7-3)16-24(22)32-8-4/h9-14,16-17H,5-8,15H2,1-4H3,(H,27,31) |
InChI Key |
MHSZVBOHIAAPSZ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=NC2=C(C=C(C=C2)N(CC)CC)OCC)C3=CC=CC=C3C1=O |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=C(C=C(C=C2)N(CC)CC)OCC)C3=CC=CC=C3C1=O |
Other CAS RN |
121487-83-0 |
synonyms |
4-((4-(diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




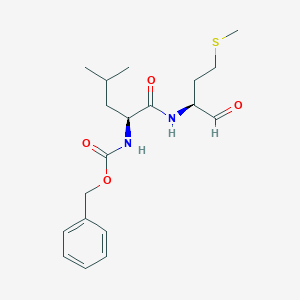

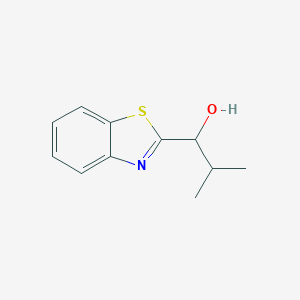
![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)

